Triptonide

Catalog No.
S545945
CAS No.
38647-11-9
M.F
C20H22O6
M. Wt
358.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triptonide

CAS Number

38647-11-9

Product Name

Triptonide

IUPAC Name

(1S,2S,4S,5S,7S,9S,11S,13S)-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-ene-8,17-dione

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C20H22O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14H,4-7H2,1-3H3/t11-,12-,13-,14-,17-,18-,19+,20+/m0/s1

InChI Key

SWOVVKGLGOOUKI-ZHGGVEMFSA-N

SMILES

O=C1OCC2=C1CC[C@@]3(C)[C@H]2C[C@H]4[C@]5(O4)[C@@]3(O6)[C@@H]6[C@H](O7)[C@@]7(C(C)C)C5=O

Solubility

Soluble in DMSO

Synonyms

Triptonide

Canonical SMILES

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2=O)O7)COC6=O)C

Isomeric SMILES

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4(C2=O)O7)COC6=O)C

Description

The exact mass of the compound Triptonide is 358.1416 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165677. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Supplementary Records. It belongs to the ontological category of diterpene triepoxide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Triptonide is a natural product found in the traditional Chinese herb Tripterygium wilfordii []. It belongs to a class of compounds called diterpenoids and has attracted scientific interest for its diverse biological activities. Here's a look at some key areas of scientific research involving Triptonide:

Anti-inflammatory Properties

Triptonide has been shown to possess anti-inflammatory properties in various studies [, ]. It appears to work by modulating the immune system and inhibiting the production of inflammatory mediators []. Research suggests Triptonide may be beneficial in conditions like rheumatoid arthritis, psoriasis, and inflammatory bowel disease [, ]. However, more research is needed to confirm its efficacy and safety in humans.

Anti-cancer Effects

Studies have explored the potential anti-cancer effects of Triptonide [, ]. It seems to exhibit anti-proliferative activity against various cancer cell lines []. Additionally, Triptonide may induce cancer cell death through different mechanisms []. While these findings are promising, further research is necessary to determine its effectiveness in cancer treatment and address potential side effects.

Neuroprotective Potential

Some scientific research suggests Triptonide might have neuroprotective properties [, ]. Studies indicate it may protect neurons from damage caused by oxidative stress and inflammation []. This raises the possibility of Triptonide being beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease []. However, more research is needed to understand its mechanism of action and potential therapeutic applications.

Triptonide is a natural compound derived from the Chinese herb Tripterygium wilfordii, commonly known for its medicinal properties. It is structurally related to triptolide, sharing similar biological activities but exhibiting unique pharmacological effects. Triptonide has garnered attention primarily for its potential as a reversible non-hormonal male contraceptive agent, demonstrating significant efficacy in inducing sperm deformation and reducing fertility in experimental models.

The chemical structure of triptonide allows it to participate in various reactions. Notably, its total synthesis has been achieved through several methods, including:

  • Metal-Catalyzed Hydrogen Atom Transfer: This method has been highlighted for its efficiency and scalability in synthesizing triptonide from simpler precursors .
  • Oxidative Radical Cyclization: This reaction involves lanthanide triflate-catalyzed processes that yield high diastereoselectivity and chemical yields .

These synthetic routes not only provide insights into the compound's reactivity but also facilitate the exploration of its derivatives for enhanced biological activity.

Triptonide exhibits a range of biological activities, particularly in the context of male contraception. Key findings include:

  • Sperm Deformation: Triptonide induces deformities in sperm morphology, characterized by a "head-bent-back" phenotype, leading to a significant reduction in forward motility .
  • Mechanism of Action: It targets junction plakoglobin, disrupting its interaction with SPEM1 during spermiogenesis, which is crucial for sperm development and function .
  • Safety Profile: Studies indicate that triptonide does not cause systemic toxic side effects in vital organs and maintains hematological stability, suggesting a favorable safety profile for potential therapeutic use .

The synthesis of triptonide has been explored through various methodologies:

  • Enantioselective Total Synthesis: Initial approaches have utilized chiral catalysts to achieve high enantiomeric excess in the final product .
  • Metal-Mediated Reactions: These methods leverage metal catalysts to facilitate key transformations, enhancing the efficiency of the synthetic process .
  • Scalable Synthesis: Recent advancements have focused on creating scalable processes that can be applied for larger-scale production without compromising yield or purity .

Triptonide's primary application lies in its potential as a male contraceptive agent. Its ability to induce reversible infertility presents a novel approach to contraception without hormonal side effects. Additionally, due to its effects on cellular signaling pathways, triptonide may have applications in cancer research by inhibiting Wnt/β-catenin signaling, which is implicated in various malignancies .

Research has delved into the interactions of triptonide with various biological targets:

  • Junction Plakoglobin: The compound disrupts interactions critical for sperm maturation, highlighting its specificity as a contraceptive agent .
  • Wnt/β-Catenin Pathway: Triptonide has been shown to inhibit this signaling pathway, promoting apoptosis in cells where this pathway is aberrantly activated . This mechanism suggests potential applications beyond reproductive health.

Several compounds are structurally or functionally similar to triptonide. The following table summarizes these compounds along with their unique characteristics:

Compound NameSourcePrimary ActivityUnique Features
TriptolideTripterygium wilfordiiAnti-inflammatory, immunosuppressiveStronger anti-inflammatory effects
(+)-TriptophenolideSyntheticAntitumor activityDifferent mechanism of action
(+)-TriptoquinonideSyntheticAntimicrobial propertiesUnique structural modifications
(-)-TriptonideTripterygium wilfordiiMale contraceptiveReversible effects on fertility

Triptonide stands out due to its specific application as a reversible male contraceptive with minimal side effects, differentiating it from other similar compounds that may not offer the same safety profile or targeted action.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.7

Hydrogen Bond Acceptor Count

6

Exact Mass

358.14163842 g/mol

Monoisotopic Mass

358.14163842 g/mol

Boiling Point

581.1±50.0 °C(Predicted)

Heavy Atom Count

26

Density

1.48±0.1 g/cm3(Predicted)

Appearance

Solid powder

Melting Point

251~252℃

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

38647-11-9

Wikipedia

Triptonide

Dates

Modify: 2023-08-15
1. Dong F, Yang P, Wang R, Sun W, Zhang Y, Wang A, Chen M, Chen L, Zhang C, Jiang M. Triptonide acts as a novel antiprostate cancer agent mainly through inhibition of mTOR signaling pathway. Prostate. 2019 Aug;79(11):1284-1293. doi: 10.1002/pros.23834. Epub 2019 Jun 18. PMID: 31212374.

2. Wang Z, Ma D, Wang C, Zhu Z, Yang Y, Zeng F, Yuan J, Liu X, Gao Y, Chen Y, Jia Y. Triptonide inhibits the pathological functions of gastric cancer-associated fibroblasts. Biomed Pharmacother. 2017 Dec;96:757-767. doi: 10.1016/j.biopha.2017.10.046. Epub 2017 Nov 6. PMID: 29049979.

3. Zhang M, Tan S, Yu D, Zhao Z, Zhang B, Zhang P, Lv C, Zhou Q, Cao Z. Triptonide inhibits lung cancer cell tumorigenicity by selectively attenuating the Shh-Gli1 signaling pathway. Toxicol Appl Pharmacol. 2019 Feb 15;365:1-8. doi: 10.1016/j.taap.2019.01.002. Epub 2019 Jan 2. PMID: 30610878.

4. Chinison J, Aguilar JS, Avalos A, Huang Y, Wang Z, Cameron DJ, Hao J. Triptonide Effectively Inhibits Wnt/β-Catenin Signaling via C-terminal Transactivation Domain of β-catenin. Sci Rep. 2016 Sep 6;6:32779. doi: 10.1038/srep32779. PMID: 27596363; PMCID: PMC5011721.

5. Hu DD, Chen XL, Xiao XR, Wang YK, Liu F, Zhao Q, Li X, Yang XW, Li F. Comparative metabolism of tripolide and triptonide using metabolomics. Food Chem Toxicol. 2018 May;115:98-108. doi: 10.1016/j.fct.2018.03.009. Epub 2018 Mar 10. PMID: 29534979.

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